molecular formula C10H8Cl3NO4 B14248221 1-(2-Nitrophenyl)ethyl trichloroacetate CAS No. 304443-67-2

1-(2-Nitrophenyl)ethyl trichloroacetate

Cat. No.: B14248221
CAS No.: 304443-67-2
M. Wt: 312.5 g/mol
InChI Key: PALGJGFZXPWYKM-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)ethyl trichloroacetate is an organic compound with the molecular formula C10H8Cl3NO4 It is a derivative of trichloroacetic acid and contains a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)ethyl trichloroacetate typically involves the esterification of trichloroacetic acid with 1-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)ethyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of trichloroacetic acid and 1-(2-nitrophenyl)ethanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The trichloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.

    Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride, room temperature or elevated temperature.

    Substitution: Amines or thiols, organic solvents like dichloromethane, room temperature or slightly elevated temperature.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 1-(2-nitrophenyl)ethanol.

    Reduction: 1-(2-Aminophenyl)ethyl trichloroacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrophenyl)ethyl trichloroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)ethyl trichloroacetate involves its interaction with various molecular targets and pathways:

    Ester Hydrolysis: The ester bond is cleaved by hydrolytic enzymes or chemical hydrolysis, releasing trichloroacetic acid and 1-(2-nitrophenyl)ethanol.

    Reduction: The nitro group is reduced to an amino group, which can further participate in various biochemical reactions.

    Substitution: The trichloroacetate group can be replaced by other functional groups through nucleophilic substitution, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

1-(2-Nitrophenyl)ethyl trichloroacetate can be compared with other similar compounds such as:

    1-(2-Nitrophenyl)ethyl acetate: Similar structure but with an acetate group instead of a trichloroacetate group. It has different reactivity and applications.

    1-(2-Nitrophenyl)ethyl benzoate: Contains a benzoate group, leading to different chemical properties and uses.

    1-(2-Nitrophenyl)ethyl formate:

The uniqueness of this compound lies in its trichloroacetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

304443-67-2

Molecular Formula

C10H8Cl3NO4

Molecular Weight

312.5 g/mol

IUPAC Name

1-(2-nitrophenyl)ethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C10H8Cl3NO4/c1-6(18-9(15)10(11,12)13)7-4-2-3-5-8(7)14(16)17/h2-6H,1H3

InChI Key

PALGJGFZXPWYKM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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